molecular formula C19H20O4S B2388174 4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid CAS No. 301193-86-2

4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid

Cat. No.: B2388174
CAS No.: 301193-86-2
M. Wt: 344.43
InChI Key: OUFNCLQTZLIOIN-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid is an organic compound with a complex structure that includes ethoxyphenyl and methylphenyl groups

Preparation Methods

The synthesis of 4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-ethoxybenzaldehyde with 4-methylthiophenol to form an intermediate, which is then subjected to further reactions to introduce the oxobutanoic acid moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methylphenyl groups are replaced by other functional groups under appropriate conditions.

Scientific Research Applications

4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid can be compared with similar compounds such as:

    4-(4-Methylphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid: This compound lacks the ethoxy group, which may affect its chemical reactivity and biological activity.

    4-(4-Ethoxyphenyl)-2-[(4-ethylphenyl)sulfanyl]-4-oxobutanoic acid: The presence of an ethyl group instead of a methyl group can lead to differences in steric and electronic properties.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-2-(4-methylphenyl)sulfanyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4S/c1-3-23-15-8-6-14(7-9-15)17(20)12-18(19(21)22)24-16-10-4-13(2)5-11-16/h4-11,18H,3,12H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFNCLQTZLIOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)SC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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